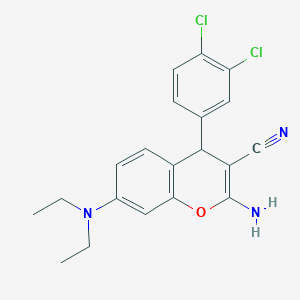

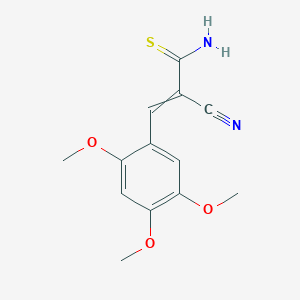

![molecular formula C13H12N2O2S B460895 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one CAS No. 939888-52-5](/img/structure/B460895.png)

2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiophene derivatives, such as 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one, can be synthesized by heterocyclization of various substrates . For example, substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b’]dipyridin-2-ones were prepared by the reactions of 3-cyanopyridine-2 (1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization of alkyl 4-(2-pyridylthio)acetoacetates or alkyl 3-(3-aminothieno[2,3-b]pyridin-2-yl)-3-oxopropionates under the action of bases .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one is based on a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The synthesis of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one involves several chemical reactions, including condensation and cyclization . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize thiophene derivatives .Applications De Recherche Scientifique

Synthesis Techniques

The compound 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one is a focus of research for its versatile synthesis techniques. For instance, Rodinovskaya and Shestopalov (2000) demonstrated the preparation of substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b′]dipyridin-2-ones through reactions of 3-cyanopyridine-2(1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization, highlighting a method for generating derivatives of the compound (Rodinovskaya & Shestopalov, 2000). Similarly, El-Dean et al. (2009) synthesized functionalized thieno[2,3-b:4,5-b‘]dipyridines through a process involving 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde, showcasing a method to transform the core compound into various functionalized systems (El-Dean et al., 2009).

Crystal Structure Analysis

The crystal structure of derivatives closely related to 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one has been examined to understand its molecular arrangement and potential for interactions. Liu et al. (2006) determined the crystal structure of a similar compound, shedding light on the intramolecular hydrogen bonding and planarity of the thienopyridine ring, which could inform the design of compounds with specific physical or chemical properties (Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006).

Derivative Synthesis for Biological Applications

Research into derivatives of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one aims to explore their potential biological applications. For example, the synthesis of thieno-fused heterocycles via intramolecular heteroannulation indicates a route to novel compounds that could have significant biological activity, as illustrated by Acharya et al. (2017), who developed diverse high-yield routes for novel thieno-fused nitrogen and oxygen heterocycles (Acharya, Gautam, & Ila, 2017).

Antimicrobial and Anticancer Potential

The synthesis of novel fused pyridine systems from derivatives of the core compound has been investigated for their antimicrobial and anticancer potential. Elansary et al. (2012) synthesized new series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b′]dipyridines, evaluating them against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines, with some compounds showing promising activity (Elansary, Moneer, Kadry, & Gedawy, 2012).

Safety and Hazards

The safety and hazards of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one are not explicitly mentioned in the retrieved papers. It is a research product and not intended for human or veterinary use.

Orientations Futures

Thiophene-based analogs, such as 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.

Propriétés

IUPAC Name |

6-hydroxy-11,12,13-trimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-5-6(2)10-11-12(8(16)4-9(17)15-11)18-13(10)14-7(5)3/h4H,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRVZGBYHJPTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC3=C2NC(=O)C=C3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

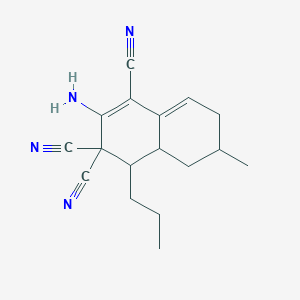

![2-Cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B460813.png)

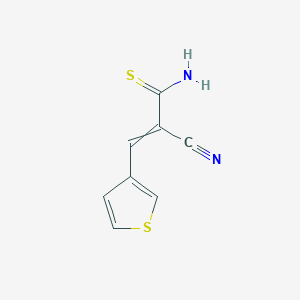

![2-[(4-Bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B460817.png)

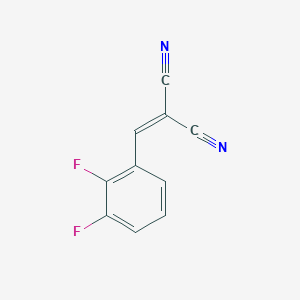

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)

![2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460824.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)

![3-Acetyl-1-[2-(1-adamantyl)-2-oxoethyl]pyridinium](/img/structure/B460833.png)

![methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460834.png)

![Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460835.png)